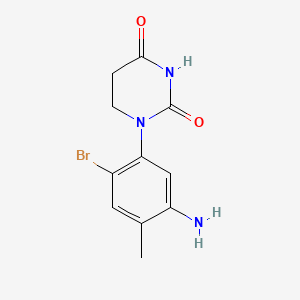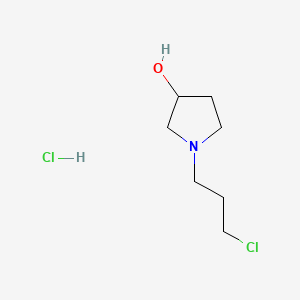![molecular formula C10H14ClNO B13487677 8-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride](/img/structure/B13487677.png)
8-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride is a heterocyclic compound that belongs to the class of oxazepines. These compounds are characterized by a seven-membered ring containing both nitrogen and oxygen atoms. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride typically involves the reaction of 2-aminophenols with alkynones in a solvent such as 1,4-dioxane at elevated temperatures (around 100°C) . This reaction leads to the formation of the oxazepine ring through a cyclization process.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Applications De Recherche Scientifique
8-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 8-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the PEX14-PEX5 protein-protein interaction, which is crucial for the import of proteins into glycosomes in trypanosomes . This disruption leads to cell death, making it a potential candidate for the treatment of trypanosomiasis.
Comparaison Avec Des Composés Similaires
- 3-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
- 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine
- 8,11-Dimethyldibenzo[b,f][1,4]oxazepine
Comparison: 8-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride is unique due to its specific methyl substitution at the 8th position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research and development .
Propriétés
Formule moléculaire |
C10H14ClNO |
|---|---|
Poids moléculaire |
199.68 g/mol |
Nom IUPAC |
8-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-8-2-3-9-7-11-4-5-12-10(9)6-8;/h2-3,6,11H,4-5,7H2,1H3;1H |
Clé InChI |
FVHARGNPFOYZCC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CNCCO2)C=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13487604.png)

![1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13487610.png)
![4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13487615.png)

![1-[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine dihydrochloride](/img/structure/B13487631.png)






